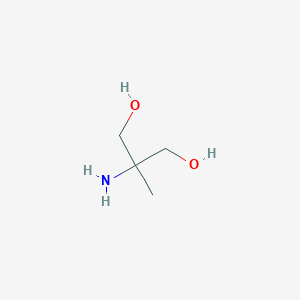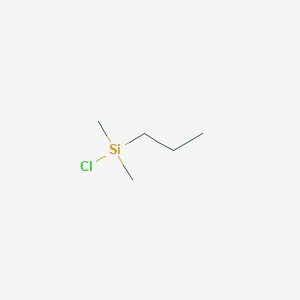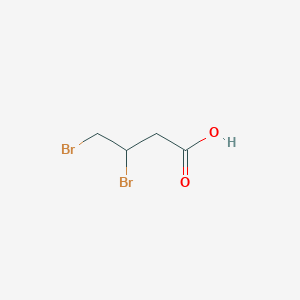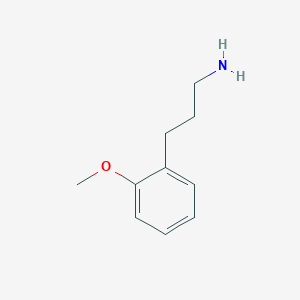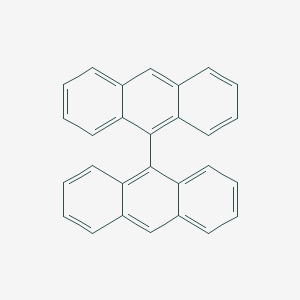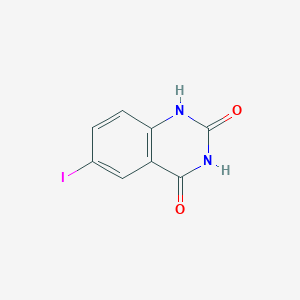
6-碘-1H-喹唑啉-2,4-二酮
描述
The compound "6-iodo-1H-quinazoline-2,4-dione" is not directly mentioned in the provided papers. However, the papers discuss various quinazoline derivatives, which are important scaffolds in medicinal chemistry due to their biological activities. Quinazoline-2,4-diones, in particular, are of interest because of their potential as drug intermediates and their pharmacological properties, such as antagonism at different receptors like AMPA, kainate (KA), and Gly/NMDA receptors .
Synthesis Analysis
The synthesis of quinazoline-2,4-diones can be achieved through green chemistry approaches. For instance, a protocol using carbon dioxide and 2-aminobenzonitriles with a basic ionic liquid catalyst has been reported, which is a solvent-free method . Another efficient synthesis method involves the use of cesium carbonate as a catalyst, also utilizing carbon dioxide and 2-aminobenzonitriles . Additionally, a solvent-free synthesis using carbon dioxide and a catalytic amount of DBU has been developed, yielding high-purity quinazoline-2,4-diones .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. For example, the presence of a free 3-hydroxy group on the quinazoline-2,4-dione scaffold is important for good affinity at Gly/NMDA, AMPA, and KA receptors . The introduction of various substituents at the 6-position can lead to selectivity towards specific receptors . Molecular modeling and docking studies have been used to rationalize the affinities of these derivatives .
Chemical Reactions Analysis
Quinazoline-2,4-diones can undergo various chemical reactions to yield novel compounds. For instance, substituted 3-amino-1H,3H-quinoline-2,4-diones can react with urea to give imidazo[1,5-c]quinazoline-3,5-diones . The reactivity of these compounds can be influenced by the presence of different substituents, leading to a variety of derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For example, octahydropyrimido[4,5-g]quinazoline-5,10-diones exhibit a strong propensity for self-assembled molecular network formation on graphite, and their redox behavior can be studied by cyclic voltammetry . The synthesis of monohydroxyalkylated derivatives of imidazo[1,5-c]quinazoline-3,5-dione has been characterized by spectral methods, revealing chemoselectivity and different charge transfer possibilities within the molecule .
科学研究应用
1. Medicinal Chemistry
Quinazoline derivatives have drawn immense attention due to their significant biological activities. They show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .
2. Antimicrobial Agent
A novel series of quinazoline-2,4-dione derivatives were designed and synthesized as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. These compounds were evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacterial strains . Compounds 13 and 15 provided a broad bioactive spectrum against Gram-positive and Gram-negative strains .
3. Binding toward Sphingosine-1-Phosphate Receptor 2 (S1PR2)
A series of new quinazoline-2,4-dione compounds were synthesized and their IC50 values for binding toward sphingosine-1-phosphate receptor 2 (S1PR2) were determined . Seven compounds 2a, 2g, 2h, 2i, 2j, 2k, and 5h exhibit high S1PR2 binding potencies .
4. Alpha Adrenergic Receptor Antagonists
The 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives are useful building blocks in the synthesis of alpha adrenergic receptor antagonists such as Prazosin (Minipress®), Bunazosin (Detantol®), and Doxazosin (Cardenalin®). These compounds are used as anti-hypertensive .
5. Anti-HIV Agent
Quinazolines and quinazolinone are a large class of biologically active compounds that exhibited a broad spectrum of biological activities such as anti-HIV .
6. Antidepressant
Quinazoline derivatives have also been found to have antidepressant activities .
7. Antimicrobial Agent
A novel series of quinazoline-2,4-dione derivatives were designed and synthesized as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV . These compounds were evaluated for their antimicrobial activities against Gram-positive and Gram-negative bacterial strains . Most compounds displayed moderate activity .
8. Anti-Inflammatory
Quinazoline derivatives have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
9. Anti-Diabetic
Some quinazoline derivatives have been found to exhibit anti-diabetic activities . They could potentially be used in the management of diabetes .
10. Sedative-Hypnotic
Quinazoline derivatives are also used as sedative-hypnotic agents . They can help to induce sleep and reduce anxiety .
11. Anti-Histaminic
Quinazoline derivatives have been found to possess anti-histaminic properties . This makes them potentially useful in the treatment of allergic reactions .
12. Anti-Tubercular
Quinazoline derivatives have been found to possess anti-tubercular properties . They could potentially be used in the treatment of tuberculosis .
未来方向
The discovery of new inhibitors with an improved and distinct pharmacological profile is still needed for enormous explorations . The integration of different functional groups at position N-1 and N-3 of the quinazoline nucleus was found to be essential for antimicrobial activity . These findings suggest potential future directions for the development of new quinazoline-2,4-dione derivatives.
属性
IUPAC Name |
6-iodo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSMJLABFCDYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464155 | |
| Record name | 6-iodo-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-iodo-1H-quinazoline-2,4-dione | |
CAS RN |
16353-27-8 | |
| Record name | 6-iodo-1H-quinazoline-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


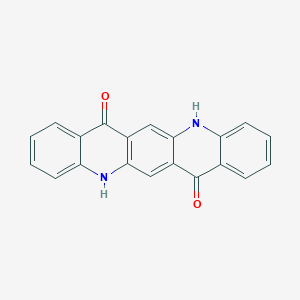
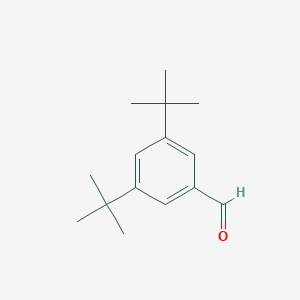

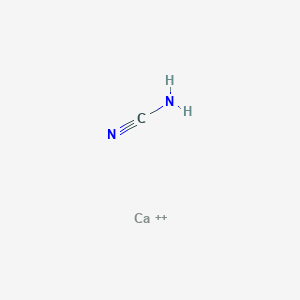
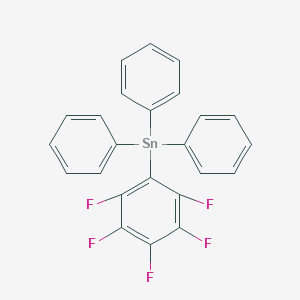
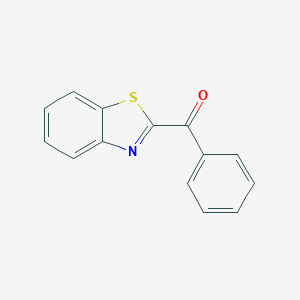

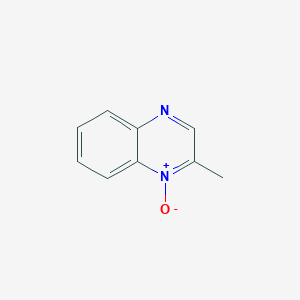
![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
